Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate

Übersicht

Beschreibung

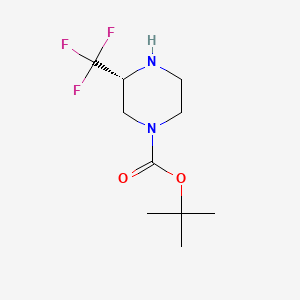

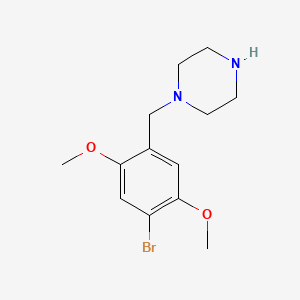

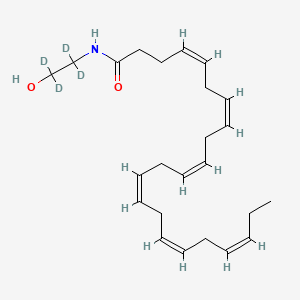

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate is a derivative of benzimidazole carbamate . It is also known as o-Desmethyl-O-ethyl mebendazole . The molecular formula is C17H15N3O3 and the molecular weight is 309.32 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate consists of a benzimidazole core with a benzoyl group at position 5 and an ethyl carbamate group . The InChI string representation of the molecule is InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22) .

Physical And Chemical Properties Analysis

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate has a molecular weight of 309.32 g/mol . It has a XLogP3 value of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are both 309.11134135 g/mol .

Wissenschaftliche Forschungsanwendungen

Anthelmintic Applications

Benzimidazole carbamate derivatives, including o-Desmethyl-O-ethyl mebendazole, are an important class of compounds with extensive medicinal applications in the therapy of several parasitic infections . They are used to control, prevent, and treat against diverse set of infections caused by roundworms, hookworms, whipworms, and tapeworms .

Anticancer Applications

Recent reports have suggested that some benzimidazole carbamate derivatives, including o-Desmethyl-O-ethyl mebendazole, have found application in cancer treatment .

Antifungal Applications

Compounds that share the benzimidazole carbamate moiety, like o-Desmethyl-O-ethyl mebendazole, have been shown to exhibit significant activity against fungal infections .

Tautomerism Studies

The benzimidazole carbamate moiety, present in o-Desmethyl-O-ethyl mebendazole, has been studied for its conformational and tautomeric preferences . These studies help understand the potential energy surface of these compounds .

Veterinary Drug Residue Detection

o-Desmethyl-O-ethyl mebendazole has been used in studies for the detection of deworming agents in livestock and poultry . This provides technical support and a scientific basis for monitoring veterinary drug residues in foods of animal origin .

Antimicrobial Applications

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial activities . This makes o-Desmethyl-O-ethyl mebendazole a potential candidate for antimicrobial applications.

Antiviral Applications

Benzimidazole derivatives also exhibit antiviral activities . Therefore, o-Desmethyl-O-ethyl mebendazole could potentially be used in antiviral applications.

Antihypertensive Applications

Benzimidazole derivatives have been found to exhibit antihypertensive activities . This suggests a potential application of o-Desmethyl-O-ethyl mebendazole in the treatment of hypertension.

Wirkmechanismus

Target of Action

The primary targets of this compound are parasitic worms, including giardia, roundworms, hookworms, whipworms, the Taenia genus of tapeworms, pinworms, aelurostrongylus, paragonimiasis, strongyles, and Strongyloides . These organisms cause a variety of parasitic infections, and the compound acts as an anthelmintic, eliminating these parasites from the host organism .

Mode of Action

This disrupts the cytoskeleton of the parasite, impairing nutrient uptake and causing its eventual death .

Biochemical Pathways

The compound affects the biochemical pathways related to the formation and function of microtubules within the cells of the parasites . By inhibiting the polymerization of beta-tubulin, it disrupts the normal functioning of these pathways, leading to the death of the parasite .

Pharmacokinetics

It is known that benzimidazole carbamates are generally poorly absorbed in the gastrointestinal tract . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is the elimination of parasitic worms from the host organism . This leads to the resolution of the symptoms associated with the parasitic infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption . Additionally, the presence of food in the stomach can influence the absorption of the compound .

Eigenschaften

IUPAC Name |

ethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAOSHOZUSWEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185354 | |

| Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |

CAS RN |

31430-19-0 | |

| Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL (5-BENZOYL-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8Z137Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)